3-amino-1H-pyrrole-2-thiol
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Overview
Description
3-amino-1H-pyrrole-2-thiol is a heterocyclic compound containing both an amino group and a thiol group attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1H-pyrrole-2-thiol can be achieved through several methods. One common approach involves the reaction of 3-amino-1H-pyrrole with thiol-containing reagents under specific conditions. For example, the reaction of 3-amino-1H-pyrrole with thiourea in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-1H-pyrrole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-amino-1H-pyrrole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including conductive polymers and sensors
Mechanism of Action
The mechanism of action of 3-amino-1H-pyrrole-2-thiol involves its interaction with molecular targets through its amino and thiol groups. These functional groups can form covalent bonds with target molecules, leading to inhibition or modulation of biological pathways. For example, the thiol group can interact with cysteine residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a thiol group.
3-amino-1H-pyrrole-2-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.
3-amino-1H-pyrrole-2-amine: Contains an additional amino group instead of a thiol group.
Uniqueness
3-amino-1H-pyrrole-2-thiol is unique due to the presence of both amino and thiol groups, which confer distinct reactivity and potential for diverse applications. The thiol group, in particular, allows for the formation of disulfide bonds and interactions with metal ions, making it valuable in various chemical and biological contexts .
Properties
Molecular Formula |
C4H6N2S |
---|---|
Molecular Weight |
114.17 g/mol |
IUPAC Name |
3-amino-1H-pyrrole-2-thiol |
InChI |
InChI=1S/C4H6N2S/c5-3-1-2-6-4(3)7/h1-2,6-7H,5H2 |
InChI Key |
YIHAGLDQKUYXNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1N)S |
Origin of Product |
United States |
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